molecular formula C15H18N2O4S B315232 Sdccgsbi-0138623.P001

Sdccgsbi-0138623.P001

Cat. No.: B315232
M. Wt: 322.4 g/mol
InChI Key: NWKIKRYRNPYMHH-UHFFFAOYSA-N
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Description

SDCCGSBI-0138623.P001 (CAS No. 1046861-20-4) is a halogenated boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structural features include a benzene ring substituted with bromine, chlorine, and a boronic acid group, contributing to its unique physicochemical and biological properties. Key characteristics include:

  • Polar Surface Area (TPSA): 40.46 Ų, indicating moderate polarity .
  • Log P (partition coefficient): Values range from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), suggesting variable hydrophobicity depending on computational models .
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours .

Properties

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

4-[(3,4-dimethoxyphenyl)methylamino]benzenesulfonamide

InChI

InChI=1S/C15H18N2O4S/c1-20-14-8-3-11(9-15(14)21-2)10-17-12-4-6-13(7-5-12)22(16,18)19/h3-9,17H,10H2,1-2H3,(H2,16,18,19)

InChI Key

NWKIKRYRNPYMHH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

SDCCGSBI-0138623.P001 belongs to the boronic acid family, which is widely used in Suzuki-Miyaura coupling reactions and medicinal chemistry. Below is a comparative analysis with structurally related compounds (similarity scores: 0.71–0.87) :

Key Findings:

Molecular Weight and Solubility :

  • This compound exhibits higher solubility (0.24 mg/mL) than (6-Bromo-2,3-dichlorophenyl)boronic acid (0.12 mg/mL), likely due to its lower molecular weight (235.27 vs. 269.26 g/mol) and fewer halogen substituents .
  • The inverse correlation between molecular weight and solubility aligns with trends observed in halogenated aromatic compounds .

BBB Permeability :

  • Unlike (6-Bromo-2,3-dichlorophenyl)boronic acid, this compound demonstrates BBB permeability, a critical advantage for neurotherapeutic applications. This difference may stem from reduced molecular bulk and optimized log P values .

Synthetic Accessibility :

  • This compound has a synthetic accessibility score of 2.07 , indicating moderate complexity compared to similar compounds synthesized via multi-step halogenation pathways .

Discussion of Research Implications

The comparative analysis highlights this compound’s balanced profile of solubility, permeability, and metabolic stability, positioning it as a superior candidate for drug discovery. Its lack of CYP inhibition reduces toxicity risks, while BBB permeability expands its utility in CNS disorders. However, further studies are needed to validate its pharmacokinetic properties in vivo and explore its reactivity in cross-coupling applications .

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